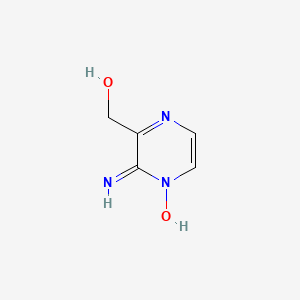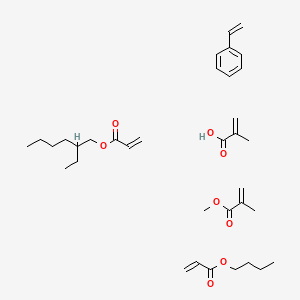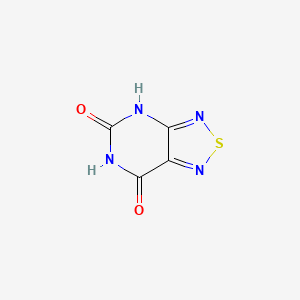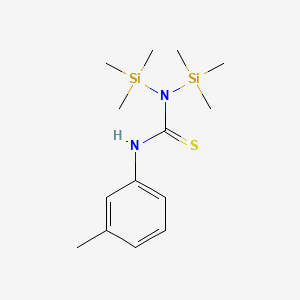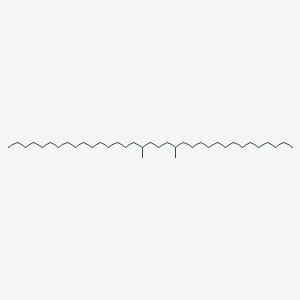
15,19-Dimethylpentatriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15,19-Dimethylpentatriacontane is a long-chain hydrocarbon with the molecular formula C37H76 . It is a branched alkane, specifically a dimethyl derivative of pentatriacontane. This compound is notable for its presence in the cuticular hydrocarbons of certain insects, where it plays a role in chemical communication.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15,19-Dimethylpentatriacontane typically involves the use of long-chain alkanes as starting materials. One common method is the Wittig reaction , which involves the reaction of a phosphonium ylide with an aldehyde to form an alkene, followed by hydrogenation to yield the desired alkane. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. when produced, it involves large-scale hydrogenation processes and fractional distillation to isolate the compound from mixtures of hydrocarbons.
Chemical Reactions Analysis
Types of Reactions: 15,19-Dimethylpentatriacontane primarily undergoes oxidation and substitution reactions. Due to its saturated nature, it is relatively inert but can be oxidized under harsh conditions to form alcohols, ketones, or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as or are used.
Substitution: Halogenation reactions can occur with reagents like or under UV light.
Major Products:
Oxidation: Alcohols, ketones, and carboxylic acids.
Substitution: Halogenated alkanes.
Scientific Research Applications
15,19-Dimethylpentatriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study the properties of long-chain hydrocarbons.
Biology: Plays a role in the study of insect pheromones and chemical communication.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants and coatings due to its stability and low reactivity.
Mechanism of Action
The mechanism by which 15,19-Dimethylpentatriacontane exerts its effects is primarily through hydrophobic interactions . In biological systems, it interacts with lipid membranes and proteins, influencing their structure and function. Its role as a pheromone involves binding to specific receptors on the surface of insects, triggering behavioral responses.
Comparison with Similar Compounds
- 13,23-Dimethylpentatriacontane
- 11,21-Dimethylpentatriacontane
- 15,19,23-Trimethylheptatriacontane
Comparison: 15,19-Dimethylpentatriacontane is unique due to its specific branching pattern, which influences its physical properties and biological activity. Compared to other dimethylpentatriacontanes, it has distinct melting and boiling points, as well as unique interactions with biological systems.
Properties
CAS No. |
56987-86-1 |
|---|---|
Molecular Formula |
C37H76 |
Molecular Weight |
521.0 g/mol |
IUPAC Name |
15,19-dimethylpentatriacontane |
InChI |
InChI=1S/C37H76/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-33-37(4)35-31-34-36(3)32-29-27-25-23-21-18-16-14-12-10-8-6-2/h36-37H,5-35H2,1-4H3 |
InChI Key |
XDMQCULQPXRKOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


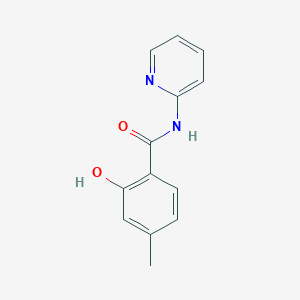





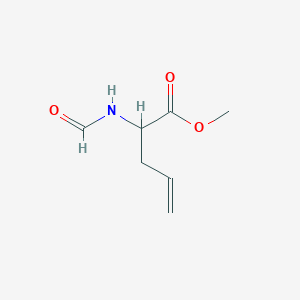
![3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole](/img/structure/B13789400.png)
